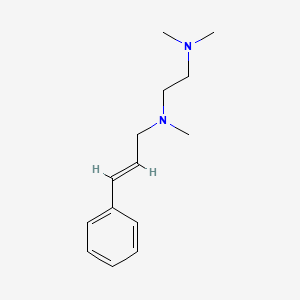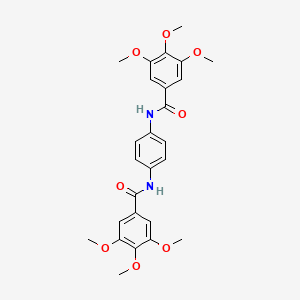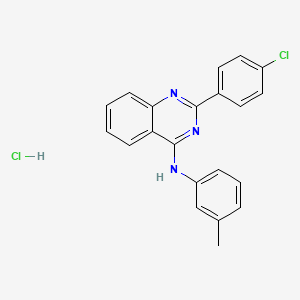
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, also known as TPA, is a chemical compound with potential applications in scientific research. TPA is a tertiary amine that contains a phenyl group and a propenyl group, and it is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is not fully understood, but it is believed to act as a chelating agent in coordination complexes. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form stable five-membered chelate rings with transition metal ions, which can activate the metal center for catalysis. In organic synthesis, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can act as a nucleophile in reactions with electrophiles.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine, as it is primarily used in scientific research and not as a drug. However, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has been shown to have low toxicity in animal studies, indicating its potential for use in biological applications.
Advantages and Limitations for Lab Experiments
One advantage of using N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its limited solubility in certain solvents, which can restrict its use in certain reactions.
Future Directions
There are several future directions for the use of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine in scientific research. One potential application is in the development of new catalysts for organic synthesis. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine-based coordination complexes have shown promising results in various reactions, and further studies could lead to the development of more efficient and selective catalysts. Additionally, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could be used in the synthesis of new chiral compounds for pharmaceutical applications. Further research on the biochemical and physiological effects of N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine could also lead to its potential use in biological applications.
Synthesis Methods
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can be synthesized by reacting N,N-dimethyl-1,2-ethanediamine with cinnamaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine as a yellow oil with a high purity of up to 99%.
Scientific Research Applications
N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has potential applications in scientific research, particularly in coordination chemistry and organic synthesis. As a ligand, N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine can form coordination complexes with transition metal ions such as copper, nickel, and palladium. These complexes have been studied for their catalytic activity in various reactions, including cross-coupling reactions and C-H activation reactions. N,N,N'-trimethyl-N'-(3-phenyl-2-propen-1-yl)-1,2-ethanediamine has also been used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds.
properties
IUPAC Name |
N,N,N'-trimethyl-N'-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)12-13-16(3)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCWJSUFOTGJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)

![(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5117588.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)